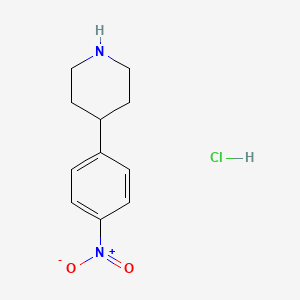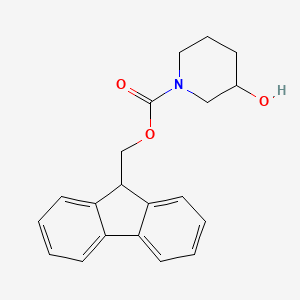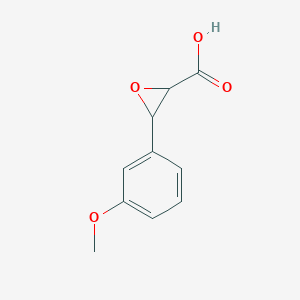
3-(3-Methoxyphenyl)oxirane-2-carboxylic acid
Descripción general
Descripción
3-(3-Methoxyphenyl)oxirane-2-carboxylic acid, also known as 3-MOPCA, is an organic compound that is widely used in scientific research. It is a versatile compound that can be used in a variety of applications, including synthesis, biochemical and physiological studies, and as a reagent in lab experiments. 3-MOPCA has been found to have numerous advantages as well as some limitations, making it a valuable tool for researchers. In
Aplicaciones Científicas De Investigación
Synthesis and Hypoglycemic Activity
A study by Eistetter and Wolf (1982) on phenylalkyloxiranecarboxylic acid derivatives, including compounds similar to 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid, revealed significant blood glucose lowering activities in fasted rats. They highlighted the influence of certain substituents on the phenyl ring for enhanced effectiveness (Eistetter & Wolf, 1982).
Polymerization and Material Science
Merlani et al. (2015) synthesized and polymerized 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, demonstrating potential applications in creating materials with specific structural properties. The polymerization process resulted in polymers with stretched conformations and potential for intramolecular charge transfer interactions (Merlani et al., 2015).
Novel Synthetic Approaches
Mamedov et al. (2016) developed a novel synthetic approach using 3-(2-nitroaryl)oxirane-2-carboxamides, related to 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid, for the synthesis of oxalamides. This approach provided a high-yield, operationally simple method, useful for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Antimicrobial Activity
A 2022 study by Merlani et al. reported the enzymatic synthesis of oligomer analogues of poly[3-(3,4-dihydroxyphenyl)glyceric acid], using 2-methoxycarbonyl-3-(3,4-dibenzyloxyphenyl)oxirane as a precursor. These synthetic analogues exhibited promising antimicrobial activity against certain pathogenic strains (Merlani et al., 2022).
Photochemistry and Synthetic Applications
Clawson et al. (1984) studied the photochemistry of 2,3-bis(p-methoxyphenyl)oxirane, a compound closely related to 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid. They observed the trapping of a C–C cleaved intermediate in an electron-transfer sensitised process, indicating potential applications in synthetic chemistry (Clawson et al., 1984).
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)oxirane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-7-4-2-3-6(5-7)8-9(14-8)10(11)12/h2-5,8-9H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLUKEGOOLJJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)oxirane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



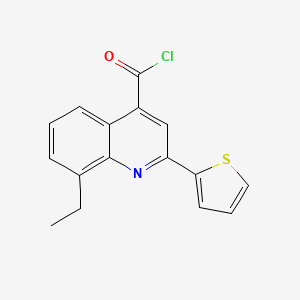
![3-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393954.png)
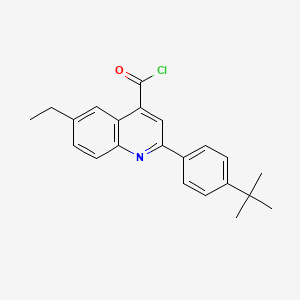
![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one](/img/structure/B1393956.png)
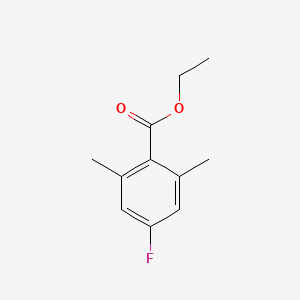

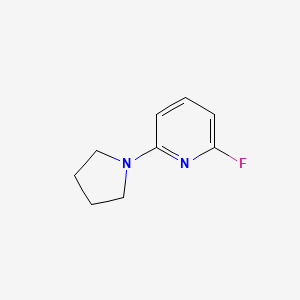
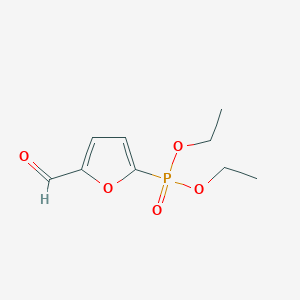
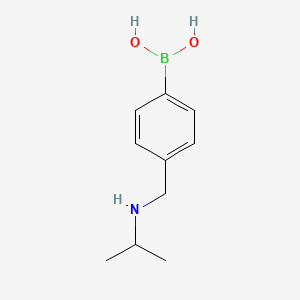
![3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide](/img/structure/B1393965.png)
![6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1393968.png)

